Maytansinoid B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H51ClN4O10 |

|---|---|

Molekulargewicht |

735.3 g/mol |

IUPAC-Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

InChI-Schlüssel |

RHTUVJPQKKNTNZ-UDXCHANISA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Maytansinoids from Maytenus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Their discovery and initial isolation from plants of the Maytenus genus marked a pivotal moment in the exploration of natural products for cancer therapy. This technical guide provides an in-depth overview of the discovery and isolation of maytansinoids from Maytenus species, with a specific focus on maytanbutine, a well-documented and representative member of this class. Detailed experimental protocols, quantitative data, and visualizations of the isolation workflow and mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development. While the user initially inquired about "Maytansinoid B," this appears to be a commercial designation for a likely semi-synthetic derivative. Therefore, this guide focuses on the foundational work of isolating its naturally occurring precursors, which is essential for understanding the origin and development of all maytansinoids.

Introduction: The Emergence of Maytansinoids

The story of maytansinoids began in the 1970s with a large-scale screening of plant extracts for potential antitumor activity. A team of researchers led by Dr. S. Morris Kupchan identified extracts from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus) that exhibited significant cytotoxic effects. This led to the isolation of the first and most well-known maytansinoid, maytansine.[1] Subsequent investigations of other Maytenus species, notably Maytenus buchananii and Maytenus rothiana, yielded a series of related ansa macrolide compounds, collectively termed maytansinoids.[1][2] These compounds, including maytanprine and maytanbutine, share a common structural scaffold and a potent mechanism of action.

Maytansinoids exert their cytotoxic effects by disrupting microtubule assembly, a critical process for cell division.[3] By binding to tubulin, they inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3] This high level of cytotoxicity, initially a challenge for systemic administration due to off-target toxicity, has made maytansinoids ideal candidates for targeted delivery as payloads in ADCs.

This guide will now delve into the technical details of the isolation of a representative maytansinoid, maytanbutine, from Maytenus buchananii, drawing heavily from the seminal work of Kupchan and his colleagues.

Experimental Protocols: Isolation of Maytanbutine from Maytenus buchananii

The following protocols are adapted from the original literature describing the isolation of maytansinoids.

Plant Material and Extraction

-

Plant Material: The stems of Maytenus buchananii are collected, dried, and ground into a fine powder.

-

Initial Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, typically ethanol or a mixture of dichloromethane and methanol, at room temperature. The extraction is usually carried out in large percolators over several days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a dark, viscous residue.

Solvent Partitioning and Fractionation

The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

-

Defatting: The crude extract is first partitioned between 95% ethanol and hexane to remove nonpolar constituents such as fats and waxes. The hexane layer is discarded.

-

Chloroform Extraction: The ethanol-rich phase is then diluted with water and extracted with chloroform. The chloroform extract, containing the maytansinoids, is collected and concentrated.

-

Silica Gel Column Chromatography (Initial Separation): The concentrated chloroform extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Alumina Column Chromatography: Fractions enriched in maytansinoids from the silica gel column are further purified by chromatography on neutral alumina. A solvent system such as dichloromethane with a small percentage of methanol is used for elution.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification of individual maytansinoids is achieved using preparative high-performance liquid chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength around 254 nm.

-

Fraction Collection: Fractions corresponding to the desired maytansinoid peaks are collected, and the solvent is removed to yield the purified compound.

Quantitative Data

The following tables summarize the quantitative data for the isolation and characterization of maytanbutine.

Table 1: Yield of Maytanbutine from Maytenus buchananii

| Step | Starting Material | Product | Yield (%) | Reference |

| Extraction and Partitioning | Dried M. buchananii stems | Crude maytansinoid fraction | Not specified | Kupchan et al., 1977 |

| Final Purification | Crude maytansinoid fraction | Maytanbutine | ~0.0002% (of dry plant weight) | Kupchan et al., 1977 |

Table 2: Spectroscopic Data for Maytanbutine

| Spectroscopic Technique | Key Data | Reference |

| UV (Ethanol) | λmax 233, 243 (sh), 253, 281, 290 (sh) nm | Kupchan et al., 1977 |

| IR (CHCl3) | 3500 (N-H), 1735 (ester C=O), 1670 (amide C=O), 1580, 1560 cm⁻¹ | Kupchan et al., 1977 |

| Mass Spectrometry (EI) | m/z 632 (M+), 601, 572, 556, 495, 480, 466, 138, 123, 110, 98 | Kupchan et al., 1977 |

| ¹H NMR (CDCl₃) | δ 0.82 (d, J=7 Hz, C(2')-CH₃), 1.29 (s, C(4)-CH₃), 1.65 (s, C(6)-CH₃), 2.19 (s, N-CH₃), 3.25 (m, C(3)-H), 3.35 (s, OCH₃), 3.98 (s, OCH₃), 5.65 (dd, J=9, 15 Hz, C(11)-H), 6.20 (d, J=11 Hz, C(10)-H), 6.43 (m, C(12)-H, C(13)-H), 6.75 (d, J=2 Hz, Ar-H), 6.83 (d, J=2 Hz, Ar-H) | Kupchan et al., 1977 |

| ¹³C NMR | Data not available in the original publication. | - |

Note: The original 1977 publication provided limited NMR data by today's standards. More detailed 2D NMR and high-resolution mass spectrometry data would be required for unambiguous modern structure elucidation.

Visualization of Key Processes

Experimental Workflow for Maytansinoid Isolation

References

- 1. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The maytansinoids. Isolation, structural elucidation, and chemical interrelation of novel ansa macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Structure and Macrocyclic Lactam Ring of Maytansinoid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids are a class of potent antimitotic agents that function by inhibiting tubulin polymerization. Their high cytotoxicity has made them attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a detailed examination of the chemical structure of Maytansinoid B, with a particular focus on its defining 19-membered macrocyclic lactam ring. This document will cover its physicochemical properties, mechanism of action, and relevant experimental protocols, offering a comprehensive resource for researchers in oncology and drug development.

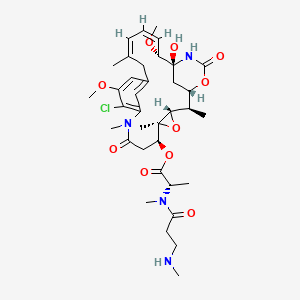

Chemical Structure of this compound

This compound is a derivative of maytansine, a natural product originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] Like other maytansinoids, its structure is characterized by a 19-membered ansa macrolide, which is a macrocyclic lactam attached to a chlorinated benzene ring.[1][2][] This complex structure includes eight chiral centers, contributing to its specific interaction with tubulin.[]

The core structure of this compound is essential for its biological activity. The ester side chain at the C3 position is a critical element for its antitumor properties.[] Modifications at this site are often undertaken to create derivatives with improved characteristics for ADC development, such as enhanced stability and solubility.[1]

The Macrocyclic Lactam Ring

The 19-membered macrocyclic lactam ring is a hallmark of the maytansinoid family and is integral to the molecule's cytotoxicity.[2][] This ring structure holds the molecule in a specific three-dimensional conformation that is optimal for binding to its biological target, tubulin. The rigidity and conformation of this ring are crucial for the high-affinity interaction that leads to the disruption of microtubule dynamics.[4] The polyketide side chain extending from the macrocyclic ring plays a significant role in destabilizing microtubule assembly, which enhances the cytotoxic effects of maytansinoids.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 1628543-40-7 | [][5][] |

| Molecular Formula | C36H51ClN4O10 | [][7] |

| Molecular Weight | 735.26 g/mol | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action and Biological Activity

This compound exerts its potent cytotoxic effects by acting as a tubulin inhibitor.[][5] The mechanism of action involves the following key steps:

-

Binding to Tubulin: Maytansinoids bind to the vinca domain on the β-subunit of tubulin.[][4] This binding is competitive with vinca alkaloids.[]

-

Inhibition of Microtubule Assembly: By binding to tubulin, maytansinoids prevent the polymerization of tubulin into microtubules.[4][5] This disruption of microtubule dynamics is a key event in its mechanism of action.

-

Mitotic Arrest: The inhibition of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[][5]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5]

Maytansinoids are known for their high potency, with cytotoxic activity observed in the picomolar to sub-nanomolar range across various tumor cell lines.[1][5]

Mechanism of Action of this compound.

Application in Antibody-Drug Conjugates (ADCs)

Due to their high cytotoxicity, maytansinoids like this compound are often too toxic for systemic administration as standalone agents.[] However, their potency makes them ideal payloads for ADCs. In an ADC, the maytansinoid is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery ensures that the cytotoxic payload is delivered preferentially to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2][]

General Workflow for ADC Preparation and Action.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in research. The following sections provide representative protocols for synthesis, analysis, and in vitro cytotoxicity assays.

Synthesis of a Thiol-Containing Maytansinoid (DM1) for ADC Conjugation

Materials:

-

N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine

-

Ethyl acetate

-

Methanol

-

Dithiothreitol (DTT)

-

0.05 M Potassium phosphate buffer, pH 7.5, containing 2 mM EDTA

-

0.2 M Potassium phosphate buffer, pH 6.0, containing 2 mM EDTA

-

Brine

-

Sodium sulfate

-

Argon atmosphere

Procedure:

-

Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).[8]

-

Stir the solution at room temperature under an argon atmosphere.[8]

-

Add a solution of dithiothreitol (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.[8]

-

Monitor the reaction progress by HPLC until completion (approximately 3 hours).[8]

-

Once the reaction is complete, add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA.[8]

-

Extract the mixture with ethyl acetate (3 x 600 mL).[8]

-

Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.[8]

-

Evaporate the solvent to obtain the crude thiol-containing maytansinoid.[8]

-

Purify the crude product by HPLC.[8]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a standard method for the analysis and quantification of maytansinoids in various matrices. The following is a general protocol for the analysis of maytansinoid DM1 in human serum, which can be adapted for this compound.

Instrumentation:

-

LC-MS/MS system

-

Phenomenex C8 column (50 x 2.0 mm, 5 µm) or equivalent

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Process serum samples by protein precipitation.[9]

-

Chromatography:

-

Mass Spectrometry:

-

Use tandem mass spectrometry (MS/MS) for detection and quantification.

-

Establish a standard curve with known concentrations of the analyte for quantification. Calibration curves for similar maytansinoids are typically in the range of 0.500–200 ng/mL.[9]

-

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the cytotoxic activity of this compound against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

-

Conclusion

This compound, a potent microtubule-targeting agent, holds significant promise as a cytotoxic payload for antibody-drug conjugates. Its complex chemical structure, centered around a 19-membered macrocyclic lactam ring, is finely tuned for high-affinity binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical and biological properties of this compound, along with relevant experimental protocols to facilitate its use in preclinical research and development. A thorough understanding of its structure, mechanism, and handling is paramount to harnessing its full therapeutic potential in the next generation of targeted cancer therapies.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]

Mechanism of Action of Maytansinoids on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids bind to tubulin, inhibiting its polymerization and suppressing the dynamic instability of microtubules.[1][][3] This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[4][5] The potent cytotoxicity of maytansinoids has made them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][6]

Quantitative Analysis of Maytansinoid-Tubulin Interaction

The interaction of maytansinoids with tubulin has been quantitatively characterized through various biophysical and biochemical assays. The following tables summarize the key parameters for maytansine and its derivatives.

Table 1: Inhibition of Tubulin Polymerization by Maytansinoids

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Cell Line/System | Reference |

| Maytansine | 1 ± 0.02 | Purified bovine brain tubulin | [7] |

| S-methyl DM1 | 4 ± 0.1 | Purified bovine brain tubulin | [7] |

| S-methyl DM4 | 1.7 ± 0.4 | Purified bovine brain tubulin | [7] |

| Ansamitocin P-3 | ~3.4 | Purified bovine brain tubulin | [8] |

| Ansamitocin P-4 | ~3.4 | Purified bovine brain tubulin | [8] |

Table 2: Binding Affinity of Maytansinoids to Tubulin and Microtubules

| Compound | Ligand | Binding Constant (Kd) (µM) | Method | Reference |

| Maytansine | Soluble Tubulin | 0.86 ± 0.23 | Fluorescence Spectroscopy | [7][9] |

| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.22 | Fluorescence Spectroscopy | [7][9] |

| S-methyl DM1 | Microtubule Ends (High Affinity) | 0.1 ± 0.05 | Scatchard Analysis | [10] |

| Ansamitocin P-3 | Purified Tubulin | 1.3 ± 0.7 | Not Specified | [11][12] |

Core Mechanism of Action

Maytansinoids exert their antimitotic effects through a multi-faceted interaction with tubulin and microtubules. The primary mechanism involves the inhibition of microtubule polymerization and the suppression of microtubule dynamics.

Maytansinoids bind to the β-subunit of tubulin at a site distinct from the vinca domain, which interferes with the formation of longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[13][14] This binding prevents the addition of new tubulin dimers to the growing microtubule ends.[15] At sub-stoichiometric concentrations, maytansinoids bind to the high-affinity sites at the plus ends of microtubules, effectively "poisoning" them and suppressing dynamic instability.[10] This suppression of both growth and shortening phases of microtubules is a key contributor to their potent antimitotic activity.[7][16] At higher concentrations, maytansinoids can form complexes with unassembled tubulin dimers, rendering them incompetent for assembly.[13]

The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[4][5] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.

Figure 1. Mechanism of action of maytansinoids on tubulin and cellular consequences.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of maytansinoids on tubulin polymerization.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Maytansinoid stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well plates

-

Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Prepare serial dilutions of the maytansinoid in General Tubulin Buffer. Also prepare solutions for positive, negative, and vehicle controls.

-

Pipette 10 µL of the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the final polymer mass against the logarithm of the maytansinoid concentration.

Figure 2. Experimental workflow for the in vitro tubulin polymerization assay.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

This assay measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence.

Materials:

-

Purified tubulin

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

Maytansinoid stock solution (in DMSO)

-

Spectrofluorometer

Procedure:

-

Prepare a solution of tubulin (e.g., 3 µM) in PEM buffer.

-

Prepare a range of maytansinoid concentrations.

-

Incubate the tubulin solution with varying concentrations of the maytansinoid for a set period (e.g., 45 minutes) at a specific temperature (e.g., 30°C).

-

Measure the intrinsic tryptophan fluorescence of tubulin by exciting at 295 nm and recording the emission spectrum (e.g., 310-400 nm). The peak emission is typically around 335 nm.

-

Correct for inner filter effects if necessary.

-

The dissociation constant (Kd) can be calculated by plotting the change in fluorescence against the maytansinoid concentration and fitting the data to a suitable binding model (e.g., by plotting the inverse of the fractional receptor occupancy versus the inverse of the free maytansinoid concentration).[7]

Microtubule Dynamic Instability Assay

This assay directly visualizes and quantifies the effect of compounds on the growth, shortening, and catastrophe/rescue frequencies of individual microtubules.

Materials:

-

Purified tubulin

-

Axoneme fragments (as microtubule seeds)

-

PMME buffer (e.g., 87 mmol/L Pipes, 36 mmol/L Mes, 1.4 mmol/L MgCl₂, 1 mmol/L EGTA, pH 6.8)

-

GTP

-

Maytansinoid

-

Video-enhanced differential interference contrast (VE-DIC) microscopy setup

Procedure:

-

Assemble tubulin onto the ends of axoneme fragments at 30°C in PMME buffer containing GTP to reach a steady state.

-

Introduce the maytansinoid at the desired concentration (e.g., 100 nM).

-

Record time-lapse images of individual microtubules using VE-DIC microscopy.

-

Trace the changes in length of individual microtubules over time.

-

From these "life history" plots, determine the parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).

-

Compare the parameters in the presence and absence of the maytansinoid to quantify its effect on microtubule dynamics.

Downstream Cellular Effects: Mitotic Arrest

The disruption of microtubule dynamics by maytansinoids has profound consequences for dividing cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

Figure 3. Signaling pathway from microtubule disruption to apoptosis.

Conclusion

Maytansinoids, as a class, are potent inhibitors of tubulin polymerization and suppressors of microtubule dynamics. By binding to tubulin and microtubule ends, they effectively disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the mechanism of action of these important anticancer agents. While specific data for this compound is sparse, the detailed characterization of maytansine and its derivatives offers a robust model for its likely activity.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids - Creative Biolabs [creativebiolabs.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

The intricate machinery of maytansinoid biosynthesis in Actinosynnema pretiosum: A technical guide for researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of maytansinoids, potent antitumor agents, in the actinomycete Actinosynnema pretiosum. This document details the genetic and enzymatic basis of maytansinoid production, presents quantitative data from metabolic engineering studies, outlines key experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways.

Maytansinoids, including the well-studied ansamitocin P-3 (AP-3), are ansa macrolactam antibiotics with powerful cytotoxic properties that make them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] The producing organism, Actinosynnema pretiosum, harbors a complex genetic architecture responsible for the assembly of these intricate molecules.[3][4] Understanding this biosynthetic pathway is crucial for enhancing production yields and for the bioengineering of novel maytansinoid analogs with improved therapeutic properties.

The Genetic Blueprint: The Ansamitocin Biosynthetic Gene Cluster

The biosynthesis of maytansinoids in A. pretiosum is orchestrated by a set of genes, designated asm, which are notably dispersed in at least two separate regions of the bacterial chromosome.[5][6] This is a rare arrangement for secondary metabolite gene clusters in actinomycetes.[5] The asm gene cluster encodes all the necessary enzymatic machinery for the synthesis of the starter unit, the assembly of the polyketide backbone, and the subsequent post-polyketide synthase (PKS) modifications.[5][7]

Core Biosynthetic Pathway: From a unique starter unit to a complex macrolactam

The biosynthesis of maytansinoids can be dissected into three main stages:

-

Initiation: The pathway commences with the synthesis of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[3][5] A dedicated set of genes, including asm22-24, asm43-45, and asm47, are responsible for producing AHBA.[5] Interestingly, the presence of two homologues of the AHBA synthase gene suggests a potential for differential regulation or function in AHBA formation.[5]

-

Elongation: Following the formation of the starter unit, a type I modular polyketide synthase (PKS) is responsible for the iterative condensation of extender units to build the characteristic 19-membered macrocyclic lactam backbone.[3][5] Four large PKS genes, asmA-D, along with asm9, encode eight modules that catalyze the specific rounds of chain elongation.[5] The extender units are derived from common metabolic precursors such as propionate and acetate.[3] A unique feature of this pathway is the incorporation of a "methoxymalonate" extender unit, which appears to be synthesized on a dedicated acyl carrier protein rather than as a CoA thioester, a process encoded by the asm13-17 gene set.[5]

-

Post-PKS Modifications: After the release of the initial polyketide chain, a series of tailoring enzymes modify the macrocyclic lactam to generate the final maytansinoid products.[3][5] These modifications include methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups.[5] These intricate modifications are crucial for the biological activity of the maytansinoids.

Quantitative Insights into Maytansinoid Production

Metabolic engineering efforts have provided valuable quantitative data on the production of ansamitocin P-3 (AP-3), the major maytansinoid produced by A. pretiosum. These studies highlight the potential for significantly increasing yields through targeted genetic modifications.

| Strain/Condition | Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |

| Wild Type (WT) | - | ~100-200 | - | [5] |

| Mutant M | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis | ~3 times WT | ~3 | [5] |

| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in Mutant M | 582.7 | ~1.6 (vs M) | [5] |

| WXR-30 (FtsZ overexpression) | Overexpression of APASM_5716 (FtsZ) | 327.37 | ~1.3 (vs parent) | [6] |

| WXR-30 (FtsZ overexpression) + optimized yeast extract | Overexpression of APASM_5716 (FtsZ) | 371.16 | ~1.48 (vs parent) | [6] |

| asm25 knockout | Inactivation of asm25 | >2 times WT | >2 | [8] |

| asm25 knockout + isobutanol | Inactivation of asm25 with isobutanol feeding | >6 times WT | >6 | [8] |

| Efflux gene overexpression (APASM_2704) | Overexpression of a putative efflux pump | 302.4 | ~1.14 (vs WT) | [9] |

| Efflux gene overexpression (APASM_6861) | Overexpression of a putative efflux pump | 320.4 | ~1.21 (vs WT) | [9] |

| Efflux gene overexpression (APASM_3193) | Overexpression of a putative efflux pump | 330.6 | ~1.25 (vs WT) | [9] |

| Efflux gene overexpression (APASM_2805) | Overexpression of a putative efflux pump | 320.6 | ~1.21 (vs WT) | [9] |

Visualizing the Biosynthetic Machinery

To better understand the complex interplay of genes and enzymes in maytansinoid biosynthesis, the following diagrams, generated using the DOT language, illustrate the core pathway and a key regulatory circuit.

Caption: Overview of the maytansinoid biosynthetic pathway in Actinosynnema pretiosum.

Caption: Direct regulation of asm genes by the response regulator CrsR.

Key Experimental Protocols

Elucidating the maytansinoid biosynthetic pathway has relied on a variety of molecular biology and analytical techniques. Below are detailed methodologies for some of the key experiments.

Gene Inactivation using CRISPR-Cas9

This protocol describes a method for targeted gene knockout in A. pretiosum using the CRISPR-Cas9 system, adapted from methodologies applied in other actinomycetes.

-

sgRNA Design and Plasmid Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest using a suitable online tool (e.g., CHOPCHOP).

-

Synthesize the sgRNAs and clone them into a CRISPR-Cas9 vector suitable for actinomycetes (e.g., pCRISPomyces-2). This vector should contain the Cas9 nuclease gene and the sgRNA expression cassette.

-

Verify the correct insertion of the sgRNAs by Sanger sequencing.

-

-

Transformation of A. pretiosum :

-

Prepare competent A. pretiosum protoplasts. Grow the mycelia in a suitable liquid medium (e.g., YEME) to the mid-exponential phase.

-

Treat the mycelia with lysozyme to digest the cell wall and generate protoplasts.

-

Transform the protoplasts with the CRISPR-Cas9 plasmid via polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) containing an appropriate antibiotic for plasmid selection (e.g., apramycin).

-

-

Screening for Gene Deletions:

-

After incubation, pick individual colonies and inoculate them into liquid medium.

-

Isolate genomic DNA from the cultures.

-

Perform PCR using primers flanking the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Heterologous Expression of Biosynthetic Genes in E. coli

This protocol outlines the expression and functional characterization of a maytansinoid biosynthetic enzyme in E. coli.

-

Gene Cloning and Expression Vector Construction:

-

Amplify the gene of interest from A. pretiosum genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+)), which typically adds a His-tag for purification.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

-

Verify the construct by restriction digestion and Sanger sequencing.

-

-

Protein Expression and Purification:

-

Transform the expression vector into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow the culture in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Purify the His-tagged protein from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

-

Enzyme Activity Assay:

-

Perform an in vitro assay using the purified enzyme, the putative substrate(s), and necessary cofactors.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic function.

-

RNA-Seq Analysis of Gene Expression

This protocol provides a general workflow for analyzing the transcriptome of A. pretiosum to identify genes that are differentially expressed under specific conditions.

-

RNA Extraction and Library Preparation:

-

Grow A. pretiosum under the desired experimental and control conditions.

-

Harvest the mycelia and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification).

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Construct sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality reads using software such as Trimmomatic.

-

Align the cleaned reads to the A. pretiosum reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Perform differential gene expression analysis between the experimental and control groups using packages such as DESeq2 or edgeR in R.

-

Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify significantly affected biological processes.

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes a method to investigate the direct binding of a regulatory protein to the promoter region of a target gene in A. pretiosum.

-

Probe Preparation:

-

Synthesize a DNA probe corresponding to the promoter region of the target gene. This can be done by PCR amplification or by annealing complementary oligonucleotides.

-

Label the probe with a detectable marker, such as a fluorescent dye (e.g., Cy5) or a radioactive isotope (e.g., ³²P).

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Purify the regulatory protein of interest (as described in the heterologous expression protocol).

-

Set up binding reactions containing the labeled probe, the purified protein (at varying concentrations), and a binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

-

For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in separate reactions.

-

Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA binding.

-

-

Electrophoresis and Detection:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

-

Detect the labeled probe on the gel. For fluorescently labeled probes, use an appropriate imaging system. For radioactively labeled probes, use autoradiography.

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor.

-

Conclusion

The biosynthetic pathway of maytansinoids in Actinosynnema pretiosum is a testament to the complex and elegant chemistry performed by microorganisms. A deep understanding of the underlying genetics and enzymatic functions is paramount for harnessing the full potential of these potent antitumor agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to enhance the production of maytansinoids, to generate novel and more effective derivatives through metabolic engineering and synthetic biology approaches, and to further unravel the intricate regulatory networks governing their biosynthesis. The continued exploration of this fascinating pathway holds great promise for the future of cancer therapy.

References

- 1. youtube.com [youtube.com]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: A Technical Guide to Maytansinoid B Derivatives and Their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology.[1] Originally isolated from Maytenus ovatus, these ansa macrolides exhibit profound cytotoxicity, making them formidable payloads for antibody-drug conjugates (ADCs).[1][2] This technical guide delves into the core of maytansinoid research, focusing on Maytansinoid B derivatives and the critical structure-activity relationships (SAR) that govern their efficacy. Through a comprehensive review of quantitative data, experimental protocols, and molecular interactions, this document serves as an in-depth resource for professionals in drug development.

Structure-Activity Relationship of this compound Derivatives

The biological activity of maytansinoids is intrinsically linked to their chemical structure. SAR studies have revealed that modifications, particularly at the C3 ester side chain, can dramatically influence their cytotoxic potency.[] The core macrocyclic structure, including the carbinolamide at C9 and the conjugated double bonds at C11 and C13, are essential for activity. While the epoxide moiety is important, its loss leads to diminished, not abrogated, activity. The C3 side chain, however, offers a versatile point for modification to modulate potency and facilitate conjugation to delivery vehicles like monoclonal antibodies.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxicity of various this compound derivatives against different human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the impact of structural modifications on potency.

| Compound | R Group (at C3) | Cell Line | IC50 (nM) |

| Maytansine | N-acetyl-N-methyl-L-alanyl | A-375 (melanoma) | 0.03 |

| COLO 205 (colon) | 0.02 | ||

| DM1 | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl) | A-375 | 0.05 |

| COLO 205 | 0.03 | ||

| DM4 | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl) | A-375 | 0.02 |

| COLO 205 | 0.01 | ||

| Maytansinol | H | A-375 | >100 |

| COLO 205 | >100 |

Data synthesized from multiple sources, including "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer".[4][5]

Mechanism of Action: Inhibition of Tubulin Polymerization

Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[2][6] They bind to tubulin at or near the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[2] This leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[6]

Experimental Protocols

Synthesis of Thiol-Containing Maytansinoids (e.g., DM1)

This protocol outlines a general procedure for the synthesis of maytansinoids bearing a thiol group, which is crucial for their conjugation to antibodies.

-

Starting Material: Ansamitocin P-3, a maytansinoid with a C3 ester, is a common starting material.

-

Reduction: The disulfide bond in Ansamitocin P-3 is reduced using a reducing agent like dithiothreitol (DTT) in a suitable solvent system (e.g., ethanol/water).

-

Purification: The reaction mixture is purified using column chromatography (e.g., silica gel) to isolate the thiol-containing maytansinoid.

-

Characterization: The structure of the final product is confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of maytansinoid derivatives on the polymerization of tubulin.

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (Maytansinoid derivative) dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (DMSO vehicle)

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with GTP and glycerol on ice.

-

Add serial dilutions of the test compound to a 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells and transferring the plate to a spectrophotometer pre-warmed to 37°C.[7]

-

Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[7] An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of maytansinoid derivatives on cancer cell lines.[8]

-

Cell Culture: Culture the desired cancer cell lines (e.g., A-375, COLO 205) in appropriate media and conditions.

-

Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with serial dilutions of the maytansinoid derivatives for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The potent cytotoxicity of maytansinoids, combined with the ability to fine-tune their activity through chemical modification, makes them highly valuable payloads for targeted cancer therapies. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation ADCs with improved therapeutic indices. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of novel this compound derivatives, facilitating further research and development in this promising area of oncology.

References

- 1. njbio.com [njbio.com]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Maytansinoid Ansamycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of maytansinoid ansamycins, a class of potent antimitotic agents that have garnered significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs). This document details their mechanism of action, structure-activity relationships, and key experimental data, and provides methodologies for their evaluation.

Introduction to Maytansinoid Ansamycins

Maytansinoids are a family of ansa macrolide compounds originally isolated from the Ethiopian shrub Maytenus serrata.[1] Structurally, they are characterized by a 19-membered macrocyclic lactam.[2] These compounds are potent microtubule-targeting agents that exhibit cytotoxicity against a wide range of tumor cell lines at sub-nanomolar concentrations.[1][3] However, their clinical development as standalone chemotherapeutic agents was hindered by a narrow therapeutic window and significant systemic toxicity.[2][3]

The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids. By chemically linking a maytansinoid derivative, such as DM1 (mertansine) or DM4 (ravtansine), to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[4][5]

Mechanism of Action

Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4]

Key aspects of their mechanism include:

-

Tubulin Binding: Maytansinoids bind to tubulin, the protein subunit of microtubules. They share a binding site with vinca alkaloids on the β-tubulin subunit, at the interface between α and β tubulin subunits.[4][6]

-

Inhibition of Polymerization: By binding to tubulin, maytansinoids inhibit the assembly of tubulin dimers into microtubules.[2][4] This action leads to a net depolymerization of existing microtubules.[7]

-

Suppression of Microtubule Dynamics: At very low, sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules. This involves reducing both the growth and shortening rates of the microtubule ends, effectively freezing their dynamics.[3][8]

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, a critical structure for chromosome segregation. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][6]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.[4][9]

The mechanism of maytansinoids differs from other microtubule-targeting agents; taxanes, for example, stabilize microtubules, while vinca alkaloids also inhibit polymerization but bind to a distinct site.[4]

As payloads in ADCs, maytansinoids follow a targeted delivery pathway. The ADC binds to a specific antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody and the maytansinoid is cleaved in the lysosomal compartment, releasing the active drug into the cytoplasm to exert its effect on microtubules.[7]

Structure-Activity Relationship (SAR)

The potent biological activity of maytansinoids is intrinsically linked to their chemical structure. SAR studies have identified several key features:

-

C3 Ester Side Chain: The ester group at the C3 position is critical for high cytotoxicity.[6] Modifications at this position are frequently used to attach linkers for conjugation to antibodies. The nature of this side chain influences potency.[4][10]

-

Stereochemistry: The configuration at chiral centers, particularly at C3, is crucial. For instance, maytansinoids with a D-configuration methyl group at C3 are 100 to 400 times less cytotoxic than their corresponding L-epimers.[6]

-

Ansa Ring: The 19-membered ansa macrocycle is essential for binding to tubulin and exerting antimitotic effects.

-

Aromatic Moiety: The chlorinated benzene ring contributes to the overall binding and activity.

Pharmacological Data

The following tables summarize key quantitative data on the pharmacological activity of maytansine and its derivatives.

Table 1: In Vitro Cytotoxicity of Maytansinoids

| Compound | Cell Line | Assay Type | IC₅₀ (Concentration) | Citation(s) |

| Maytansine | MCF7 (Breast Cancer) | Mitotic Arrest | 710 pM | [7] |

| S-methyl DM1 | MCF7 (Breast Cancer) | Mitotic Arrest | 330 pM | [7] |

| Maytansine | MCF7 (Breast Cancer) | Cell Cycle Arrest | 310 pM | [7] |

| S-methyl DM1 | MCF7 (Breast Cancer) | Cell Cycle Arrest | 340 pM | [7] |

Table 2: Inhibition of Tubulin Polymerization by Maytansinoids

| Compound | Assay Condition | IC₅₀ (Concentration) | Citation(s) |

| Maytansine | Purified MAP-rich tubulin | 1.0 ± 0.02 µM | [4] |

| S-methyl DM1 | Purified MAP-rich tubulin | 4.0 ± 0.1 µM | [4] |

| S-methyl DM4 | Purified MAP-rich tubulin | 1.7 ± 0.4 µM | [4] |

Table 3: Tubulin Binding Affinity of Maytansinoids

| Compound | Binding Partner | Kd (Dissociation Constant) | Citation(s) |

| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µM | [2][4] |

| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 µM | [2][4] |

| S-methyl DM1 | Microtubule High-Affinity Sites | 0.1 ± 0.05 µM | [2][4][7] |

Key Experimental Protocols

Accurate evaluation of maytansinoid activity requires robust and standardized experimental protocols. Detailed methodologies for three key assays are provided below.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Method)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the maytansinoid compound in growth medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 nM).

-

Cell Treatment: Add the diluted compounds to the cell plates. Include wells with untreated cells (negative control) and vehicle-only controls (e.g., DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This spectrophotometric assay measures the light scattered by microtubules as they polymerize from soluble tubulin dimers, allowing for the quantification of polymerization inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol). Keep on ice.[11]

-

Prepare a stock solution of GTP (e.g., 10 mM) in the polymerization buffer.

-

Prepare dilutions of the maytansinoid compound in the polymerization buffer.

-

-

Reaction Setup:

-

Initiation and Measurement:

-

Data Analysis:

-

Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves.

-

The extent of inhibition is determined by comparing the maximum absorbance (Vmax) of the treated samples to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture and Treatment: Culture cells to approximately 50-60% confluency and treat with the maytansinoid compound at various concentrations (e.g., around the IC₅₀) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours on ice.[13]

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the fluorescence channel corresponding to PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Generate a histogram of DNA content (fluorescence intensity).

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[5]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]

- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. cancer.wisc.edu [cancer.wisc.edu]

Early Preclinical Studies of Maytansinoid Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies on maytansinoid cytotoxicity. It covers the fundamental mechanism of action, summarizes key quantitative data from foundational cytotoxicity assays, and presents detailed experimental protocols. The information is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.

Introduction to Maytansinoids

Maytansinoids are a class of potent antimitotic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1] They are ansamycin antibiotics characterized by a 19-member macrocyclic lactam structure.[1] Early studies quickly identified their powerful cytotoxic effects against a variety of tumor cell lines, establishing them as promising candidates for cancer therapy.[1][2] However, initial human clinical trials of maytansine, the parent compound, revealed a narrow therapeutic window due to significant systemic toxicities, including neurotoxicity and adverse gastrointestinal effects.[1][3][4] This challenge paved the way for their innovative use as cytotoxic "warheads" in antibody-drug conjugates (ADCs), a strategy that harnesses the specificity of monoclonal antibodies to deliver the highly potent maytansinoid directly to cancer cells, thereby minimizing off-target effects.[3][5]

Mechanism of Cytotoxicity

The cytotoxic activity of maytansinoids stems from their function as potent microtubule-targeting agents. Their mechanism involves a cascade of events beginning with the disruption of microtubule dynamics, which culminates in apoptotic cell death.

Primary Mechanism: Microtubule Disruption

Maytansinoids exert their antimitotic effects by actively inhibiting the assembly of microtubules.[1] They bind to tubulin at or near the vincristine-binding site on the β-subunit.[3][] This interaction is highly potent, preventing the polymerization of tubulin dimers into microtubules and leading to the depolymerization of existing microtubules.[1][5] The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[]

Downstream Signaling: Apoptosis and Immunogenic Cell Death

Prolonged mitotic arrest triggers the spindle assembly checkpoint , a critical cellular surveillance mechanism. This activation ultimately leads to programmed cell death, primarily through the intrinsic apoptotic pathway.[3] Studies have shown that this process can involve the p53-mediated apoptotic pathway.[3][7] This cascade typically involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade that executes cell death.[8][9]

Furthermore, recent preclinical studies have indicated that maytansine and its derivatives can induce hallmarks of immunogenic cell death (ICD) .[7] This form of apoptosis stimulates an immune response against tumor cells. Key markers of ICD induced by maytansinoids include the translocation of calreticulin to the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1) protein.[7]

Quantitative Cytotoxicity Data

The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%. Early preclinical studies established that maytansine and its derivatives exhibit exceptionally low IC50 values, often in the sub-nanomolar range, across various cancer cell lines.

| Maytansinoid Derivative | Cell Line | Cell Type | IC50 Value | Reference |

| Maytansine | BT474 | Human Breast Cancer | 0.42 nM | [7] |

| Maytansine | BJAB | Human B-cell Lymphoma | 0.27 nM | [7] |

| Maytansine | C.E.M. | Human Acute Lymphoblastic Leukemia | Active at concentrations as low as 10⁻⁷ µg/mL | [2] |

| Maytansine | P388 | Murine Lymphocytic Leukemia | Highly sensitive (inhibited at 10⁻³ to 10⁻⁷ µg/mL) | [2] |

| Various Derivatives | KB | Human Head and Neck Cancer | Sub-nanomolar | [10] |

Experimental Protocols

The determination of maytansinoid cytotoxicity relies on robust in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a generalized procedure for assessing the cytotoxicity of maytansinoids against adherent or suspension cancer cell lines.[11][12][13]

1. Cell Seeding:

-

For adherent cells, trypsinize and resuspend cells in fresh culture medium. For suspension cells, use directly.

-

Count cells using a hemocytometer or automated cell counter to ensure viability.

-

Seed cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[13]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of the maytansinoid compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the maytansinoid stock solution in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various maytansinoid concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[11]

3. MTT Reagent Addition and Incubation:

-

Prepare a 2 mg/mL solution of MTT in phosphate-buffered saline (PBS).[13]

-

After the treatment incubation, remove the medium and add 25-30 µL of the MTT solution to each well.[13]

-

Incubate the plate for 1.5 to 4 hours at 37°C.[11][13] During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.

4. Solubilization of Formazan:

-

After incubation, carefully remove the MTT solution.

-

Add 130-150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[13]

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[13]

-

The absorbance value is directly proportional to the number of viable, metabolically active cells.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the maytansinoid concentration and use a non-linear regression analysis to determine the IC50 value.

References

- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

Maytansinoid B: A Technical Guide to a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of highly potent antimitotic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides are powerful microtubule-targeting agents, demonstrating cytotoxic effects at sub-nanomolar concentrations.[2][3] Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[4][5] While the parent compound, maytansine, showed promise in preclinical studies, its clinical development was hampered by significant systemic toxicity and a narrow therapeutic window.[1][] This led to the development of maytansinoid derivatives (DMs), such as DM1 (mertansine) and DM4 (ravtansine), which are designed for targeted delivery as payloads in antibody-drug conjugates (ADCs).[5][] This targeted approach significantly enhances the therapeutic index, delivering the potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.[5][7] This guide provides a detailed overview of the mechanism, quantitative activity, and experimental protocols associated with maytansinoids, with a focus on their role as powerful antimitotic agents.

Mechanism of Action

Maytansinoids exert their potent cytotoxic effects by interfering with the fundamental cellular machinery of mitosis.[5] Their primary intracellular target is tubulin, the protein subunit that polymerizes to form microtubules.[2]

-

Binding to Tubulin : Maytansinoids bind to tubulin at or near the vinblastine-binding site, a distinct location from other microtubule inhibitors like taxanes.[1][2][5] This binding is competitive with vinca alkaloids such as vincristine.[2][8] The equilibrium dissociation constant (KD) for the binding of maytansine and its derivative S-methyl DM1 to soluble tubulin is approximately 0.86 µmol/L and 0.93 µmol/L, respectively, indicating a high-affinity interaction.[2][8]

-

Inhibition of Microtubule Polymerization : By binding to tubulin, maytansinoids inhibit the assembly of microtubules.[1][9] This prevents the formation of the mitotic spindle, a complex microtubule structure essential for the proper segregation of chromosomes during cell division.[5][]

-

Suppression of Microtubule Dynamics : Beyond simply inhibiting polymerization, maytansinoids potently suppress the dynamic instability of microtubules.[2][3] Microtubules are inherently dynamic structures that continuously switch between phases of growth and shortening. This dynamic nature is crucial for their function. Maytansinoids effectively dampen these dynamics, leading to a static and non-functional microtubule network.[2][] Interestingly, maytansinoid metabolites like S-methyl DM1 are significantly more potent than the parent maytansine in suppressing dynamic instability, binding with high affinity to a small number of sites at the microtubule ends.[2][3]

-

Mitotic Arrest and Apoptosis : The disruption of mitotic spindle formation and microtubule function triggers a cellular checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7][9][10] Prolonged arrest at this stage initiates the intrinsic apoptotic pathway, leading to programmed cell death.[4][7]

The following diagram illustrates the signaling pathway for the mechanism of action of maytansinoids.

Data Presentation

The potency of maytansinoids has been quantified across various assays, demonstrating their efficacy at inhibiting cell proliferation and microtubule function.

Table 1: Cytotoxicity of Maytansinoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Citation |

| Maytansine | BT474 | Breast Cancer | 0.42 | [11] |

| Maytansine | BJAB | B-cell Lymphoma | 0.27 | [11] |

| Maytansine | MCF7 | Breast Cancer | 0.71 | [3] |

| S-methyl DM1 | MCF7 | Breast Cancer | 0.33 | [3] |

| Maytansinoids | Various | Lymphoma | 0.01 - 0.09 | [9] |

Table 2: Maytansinoid Interaction with Tubulin

| Parameter | Compound | Value | Citation |

| Tubulin Binding Affinity (KD) | Maytansine | 0.86 ± 0.2 µmol/L | [2][8] |

| S-methyl DM1 | 0.93 ± 0.2 µmol/L | [2][8] | |

| Inhibition of Microtubule Assembly (IC50) | Maytansine | 1.0 ± 0.02 µmol/L | [2][8] |

| S-methyl DM1 | 4.0 ± 0.1 µmol/L | [2][8] | |

| S-methyl DM4 | 1.7 ± 0.4 µmol/L | [2][8] |

Application in Antibody-Drug Conjugates (ADCs)

The high potency of maytansinoids makes them ideal payloads for ADCs.[7] In this format, a maytansinoid derivative (like DM1 or DM4) is attached via a chemical linker to a monoclonal antibody that targets a specific antigen on the surface of tumor cells.[5][11]

The general workflow for ADC action is as follows:

-

The ADC binds to the target antigen on the cancer cell surface.

-

The ADC-antigen complex is internalized by the cell, typically into endosomes.

-

The complex is trafficked to lysosomes, the cell's degradative compartments.

-

Inside the lysosome, the antibody is degraded, and depending on the linker chemistry (cleavable or non-cleavable), the maytansinoid payload is released in an active form.[12][13][14]

-

The released maytansinoid enters the cytoplasm, binds to tubulin, and induces mitotic arrest and cell death.[11][13]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Principle: Microtubule formation scatters light, leading to an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[15][16]

Materials:

-

Lyophilized porcine tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[17]

-

GTP (Guanosine-5'-triphosphate) stock solution (e.g., 100 mM)

-

Glycerol

-

Maytansinoid B stock solution (in DMSO)

-

Temperature-controlled 96-well microplate spectrophotometer set to 37°C.[15]

Procedure:

-

Prepare Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 5-10% glycerol.[15][17] Keep this mix on ice at all times to prevent premature polymerization.

-

Prepare Compound Dilutions: Prepare a series of 10x concentrated dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).[15]

-

Assay Setup: Pre-warm a clear, 96-well plate to 37°C in the plate reader.[18]

-

Pipette 10 µL of each 10x compound dilution (or control) into the appropriate wells of the pre-warmed plate.[18]

-